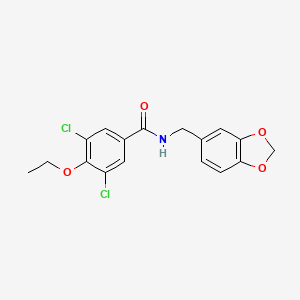![molecular formula C22H26ClNO3 B6077844 (4-chloro-2-methylphenyl){1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6077844.png)
(4-chloro-2-methylphenyl){1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-2-methylphenyl){1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone, commonly known as JWH-250, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 1999 by John W. Huffman, who was studying the effects of cannabinoids on the human body. JWH-250 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
JWH-250 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain and nervous system. Activation of the CB1 receptor by JWH-250 leads to the release of neurotransmitters, including dopamine, serotonin, and norepinephrine. This results in a variety of physiological effects, including pain relief, appetite stimulation, and mood elevation.
Biochemical and Physiological Effects:
JWH-250 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation, increase appetite, and elevate mood. JWH-250 has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using JWH-250 in lab experiments is its potency and selectivity for the CB1 receptor. This allows for more precise and targeted studies of the endocannabinoid system. However, one limitation of using JWH-250 is its potential for abuse and addiction, which may make it difficult to study in human subjects.
Orientations Futures
There are several future directions for research involving JWH-250. One area of interest is the potential use of JWH-250 in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Another area of interest is the development of more selective and potent agonists of the CB1 receptor, which may have fewer side effects and greater therapeutic potential. Finally, there is a need for more research on the long-term effects of JWH-250 on the brain and nervous system, particularly in light of its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of JWH-250 involves several steps, including the reaction of 2,6-dimethylphenol with thionyl chloride to form 2,6-dichloro-4-methylphenol. The resulting compound is then reacted with piperidine and benzyl bromide to form the benzylpiperidine intermediate. The final step involves the reaction of the benzylpiperidine intermediate with 4-chloro-2-methylbenzoyl chloride to form JWH-250.
Applications De Recherche Scientifique
JWH-250 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to study the effects of cannabinoids on pain, inflammation, appetite, and mood. JWH-250 has also been used to study the effects of cannabinoids on the brain and nervous system.
Propriétés
IUPAC Name |
(4-chloro-2-methylphenyl)-[1-[[3-(2-hydroxyethoxy)phenyl]methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-16-12-19(23)7-8-21(16)22(26)18-5-3-9-24(15-18)14-17-4-2-6-20(13-17)27-11-10-25/h2,4,6-8,12-13,18,25H,3,5,9-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNPKIHIVHVPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methylphenyl){1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride](/img/structure/B6077764.png)
![methyl 5-{methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}-5-oxopentanoate](/img/structure/B6077783.png)


![{4-[3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-5-mercapto-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6077803.png)
![4-(4-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6077812.png)
![11-(2-furyl)-N-(2-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6077815.png)
![{3-(4-fluorobenzyl)-1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B6077816.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6077819.png)
![{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B6077821.png)
![N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B6077826.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6077834.png)
![3-hydroxy-3-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-methyl-2-piperidinone](/img/structure/B6077850.png)
![2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B6077858.png)